Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with methyl chloroacetate under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate involves its interaction with specific molecular targets. The compound can modify proteins through thiol-disulfide exchange reactions, affecting protein function and activity. This modification can influence various cellular pathways and processes .
Comparison with Similar Compounds
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate can be compared with similar compounds such as:
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: This compound has a similar trifluoroethylthio group but differs in its aromatic structure.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another compound with a trifluoroethyl group, used as a solvent.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it valuable for specialized research and industrial applications.
Properties
Molecular Formula |
C5H6ClF3O2S |
---|---|
Molecular Weight |
222.61 g/mol |
IUPAC Name |
methyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate |
InChI |
InChI=1S/C5H6ClF3O2S/c1-11-3(10)2-12-4(6)5(7,8)9/h4H,2H2,1H3 |
InChI Key |
WEVUUZBQKGIEQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.